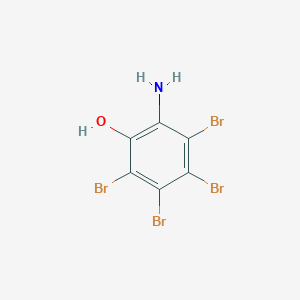
N-butylsulfonate PyridiniuM tosylate
Descripción general
Descripción
N-butylsulfonate PyridiniuM tosylate is a chemical compound used for research and development . It is a type of pyridinium salt, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
Pyridinium salts, including N-butylsulfonate PyridiniuM tosylate, have synthetic routes that have been highlighted in terms of their reactivity and importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . A typical mechanism of photoredox-catalyzed reactions of N-substituted pyridinium salts involves single-electron transfer (SET), which occurs between the photoexcited catalyst and the N-substituted pyridinium salt, resulting in homolytic cleavage of the C–N bond and subsequent generation of radical species .Molecular Structure Analysis
The molecular formula of N-butylsulfonate PyridiniuM tosylate is C16H22NO6S2 . The molecular weight is 388.47898 .Chemical Reactions Analysis
Pyridinium salts, including N-butylsulfonate PyridiniuM tosylate, have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Poly(pyridinium salt)s
Several novel poly(pyridinium salt)s with oxyalkylene moieties and bulky organic counterions (tosylate and triflimide) have been synthesized. These polymers exhibited amphotropic liquid-crystalline and photoluminescence properties, making them suitable for various applications in materials science (Bhowmik et al., 2008).
2. Ionic Liquid Properties and Synthesis Optimization
Research has focused on optimizing the synthesis of 1-(4-sulfonic acid) butyl-pyridinium hydrosulfate ionic liquids. Such ionic liquids show promise in various industrial and research applications due to their unique properties, such as low melting points and high thermal stability (Ji Hui-jie, 2011).
3. Phase Equilibria Study for Desulfurization
N-butyl-4-methylpyridinium tosylate has been studied in phase equilibria of binary systems with thiophene, relevant for desulfurization processes. This research is crucial for the development of more efficient and environmentally friendly industrial separation processes (Domańska et al., 2009).
4. Enhanced Performance in Battery Technology
Studies have been conducted on the use of pyridinium-based ionic liquids in electrolytes for Li-S batteries. These ionic liquids, such as N-Methyl-(n-butyl) pyrrolidinium bis(trifluoromethanesulfonyl) imide, have shown to improve the cycle performance and efficiency of lithium-sulfur batteries (Ma et al., 2014).
5. Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes
Research involving the synthesis of cobalt(ii) complexes with N-(pyridine-2-ylmethyl)-sulfonamide ligands, including tosylate, has provided insights into the correlation between magnetic anisotropy and coordination geometry. This has implications for magnetic materials and their applications in technology (Wu et al., 2019).
6. Solution, Thermal, and Optical Properties of Bis(pyridinium salt)s
Bis(pyridinium salt)s with different alkyl chain lengths and various organic counterions, including tosylate, have been studied for their unique thermal and optical properties. Such materials are of interest for applications in photoluminescent materials and sensors (Jo et al., 2013).
7. CO2 Separation Using Supported Ionic Liquid Membrane
Ionic liquids such as 1-butylsulfonate pyridine P-toluene sulfonate have been synthesized and tested for gas separation, specifically for CO2/N2 and CO2/CH4 separations. This research is critical for developing more efficient methods for industrial gas separation and environmental applications (Swati et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Pyridinium salts have been extensively applied in preparing light emitters, photocatalysts, and sensitizers . In recent decades, pyrylium salt chemistry has emerged as a powerful approach for constructing complex macrocycles and metallo-supramolecules . This suggests potential future directions for the use of N-butylsulfonate PyridiniuM tosylate in similar applications.
Propiedades
IUPAC Name |
4-methylbenzenesulfonate;4-pyridin-1-ium-1-ylbutane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S.C7H8O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVRISNMAUWIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butylsulfonate PyridiniuM tosylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



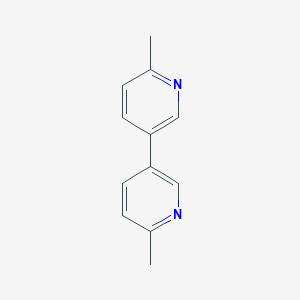




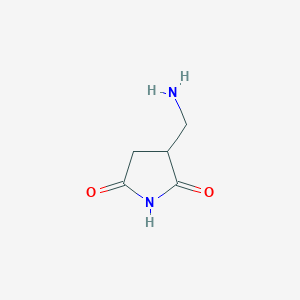
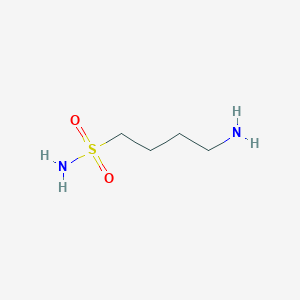
![2-Chloro-6-iodobenzo[d]thiazole](/img/structure/B3289093.png)
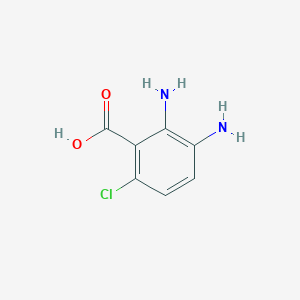

![(2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B3289133.png)
![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)
